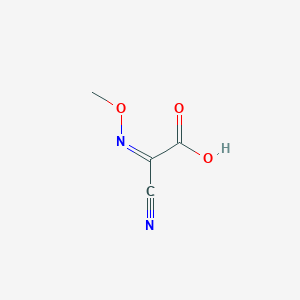
2-Cyano-2-(methoxyimino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-2-(methoxyimino)acetic acid is an organic compound with the chemical formula C₄H₄N₂O₃. It is a derivative of acetic acid and is known for its applications in various scientific fields, including organic synthesis and biochemical reactions .
Preparation Methods
The synthesis of 2-Cyano-2-(methoxyimino)acetic acid typically involves the treatment of cyanoacetamide with hydroxylamine hydrochloride to form an oxime, followed by methylation with dimethyl sulfate . The reaction conditions often include the use of solvents such as toluene and reagents like phosphoryl chloride for dehydration . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-Cyano-2-(methoxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various derivatives.
Substitution: Common reagents for substitution reactions include alkyl halides and amines.
Cyclization: It can participate in cyclization reactions to form heterocyclic compounds.
Scientific Research Applications
2-Cyano-2-(methoxyimino)acetic acid is used in a variety of scientific research applications:
Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds.
Biochemical Reactions: It acts as a catalyst in biochemical reactions and as a substrate in enzymatic reactions.
Medicinal Chemistry: It is an important intermediate in the synthesis of pharmaceutical compounds, such as ceftobiprole, a fifth-generation cephalosporin antibiotic.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-2-(methoxyimino)acetic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the cyano and methoxyimino groups. These groups enable it to act as a nucleophile or electrophile in different reactions, facilitating the formation of various products .
Comparison with Similar Compounds
2-Cyano-2-(methoxyimino)acetic acid can be compared with similar compounds such as:
Cyanoacetic acid: Similar in structure but lacks the methoxyimino group.
Methoxyacetic acid: Contains a methoxy group but lacks the cyano group.
Cyanomethoxyiminoacetic acid: Similar but with variations in the positioning of functional groups.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Properties
Molecular Formula |
C4H4N2O3 |
|---|---|
Molecular Weight |
128.09 g/mol |
IUPAC Name |
(2Z)-2-cyano-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8)/b6-3- |
InChI Key |
LWZMFXQOIDFKQJ-UTCJRWHESA-N |
Isomeric SMILES |
CO/N=C(/C#N)\C(=O)O |
Canonical SMILES |
CON=C(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


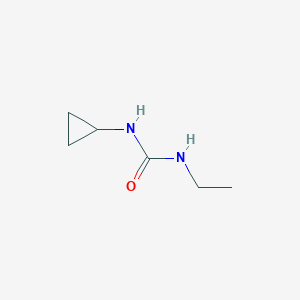

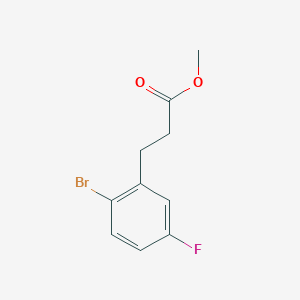
![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)
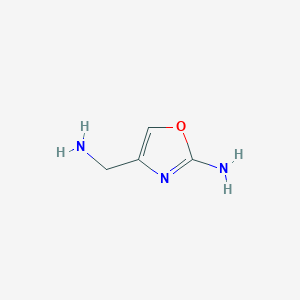
![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)

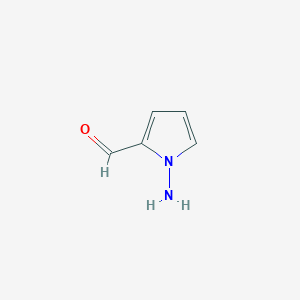
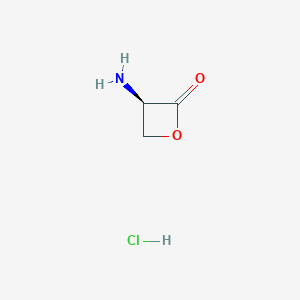
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)
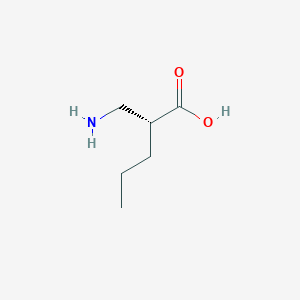


![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)
